![molecular formula C19H22N2O5S2 B4956025 4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4956025.png)
4-methoxy-N-[3-(methylthio)phenyl]-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives involves various chemical reactions to introduce specific functional groups that contribute to the molecule's biological activity. For instance, the synthesis of benzamides with gastrokinetic activity involves modifying the N-4 substituent to include alkyl, phenoxyalkyl, and heteroarylmethyl groups, showing potent in vivo gastric emptying activity (Kato et al., 1992).
Molecular Structure Analysis
Molecular structure analysis involves experimental and theoretical methods, such as X-ray diffraction and density functional theory (DFT) calculations. These methods reveal the crystalline structure and electronic properties of benzamide molecules, providing insights into their chemical reactivity and interactions with biological targets (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide compounds undergo various chemical reactions, including alkylation, oxidation, and cyclization, to modify their chemical structure and enhance their biological activity. For example, the reaction with Lawesson's reagent and coumarin derivatives leads to the synthesis of benzopyrano and oxadiazaphospholine derivatives (Ghattas et al., 2000).
Physical Properties Analysis
The physical properties of benzamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and therapeutic efficacy. X-ray crystallography provides detailed information on the molecule's conformation and intermolecular interactions, which influence its physical properties (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and stability under physiological conditions, determine their biological activity and pharmacokinetics. Studies involving the synthesis and evaluation of these compounds provide insights into their mechanism of action and potential therapeutic applications (Shao et al., 2014).
properties
IUPAC Name |
4-methoxy-N-(3-methylsulfanylphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-25-17-7-6-14(19(22)20-15-4-3-5-16(13-15)27-2)12-18(17)28(23,24)21-8-10-26-11-9-21/h3-7,12-13H,8-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIPVPGTMQJVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.